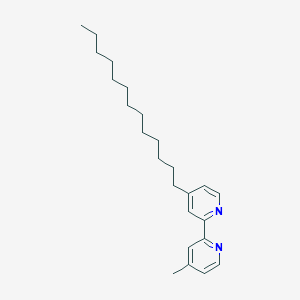![molecular formula C18H22O3 B14415863 3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one CAS No. 80759-03-1](/img/structure/B14415863.png)
3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one is a chemical compound with a complex structure that includes a cyclohexene ring, an ethenyl group, and dimethoxyphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of cyclohex-2-en-1-one with 2-(2-ethenyl-4,5-dimethoxyphenyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a hydroxyl group instead of an ethenyl group.
Uniqueness
This detailed article provides a comprehensive overview of 3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
80759-03-1 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-[2-(2-ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H22O3/c1-4-14-11-17(20-2)18(21-3)12-15(14)9-8-13-6-5-7-16(19)10-13/h4,10-12H,1,5-9H2,2-3H3 |
Clave InChI |
SDMRCQIUTLMXFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCC2=CC(=O)CCC2)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
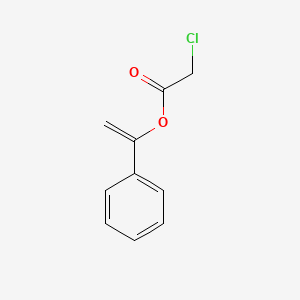
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
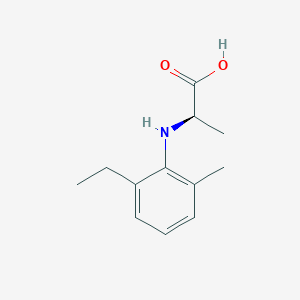
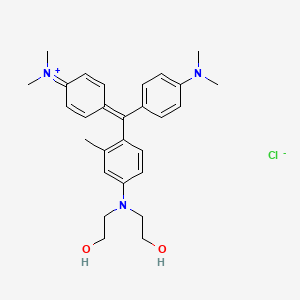
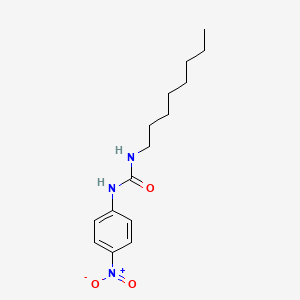
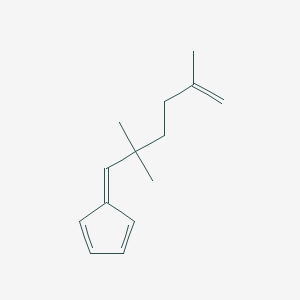
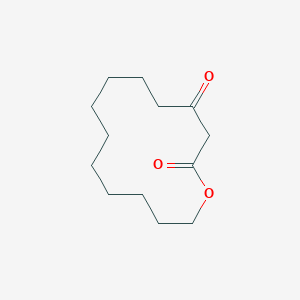
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
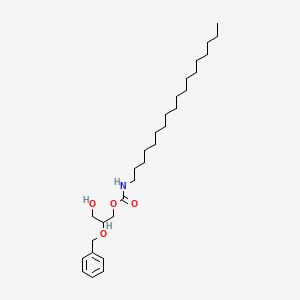
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
